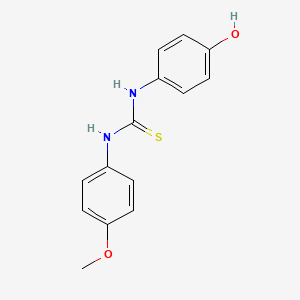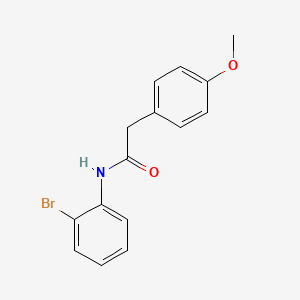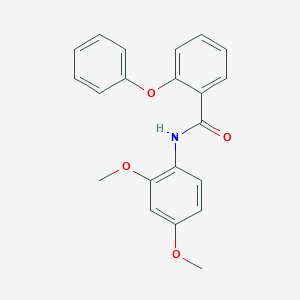
N-(2-methoxybenzyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxybenzyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H21NO2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.157228913 g/mol and the complexity rating of the compound is 381. The solubility of this chemical has been described as <0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2-methoxybenzyl)-2,2-diphenylacetamide, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
25I-NBOMe acts as an agonist at the 5-HT 2A and 5-HT 2C receptors due to its high in vitro binding affinity for these receptors . This means it binds to these receptors and activates them, leading to increased serotonin signaling.
Biochemical Pathways
Upon activation of the 5-HT 2A/2C receptors, 25I-NBOMe affects the release of several neurotransmitters. Studies have shown changes in the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception.
Pharmacokinetics
It is known that the compound penetrates animal brain tissue in a relatively slow manner . Peak drug concentrations were detected 30 and 60 min after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 h after administration .
Result of Action
The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to a variety of effects. Repeated administration of 25I-NBOMe decreased the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex as well as weakened the hallucinogenic activity in comparison to acute dose . Behavioral tests showed a motor activity reduction and memory deficiency in comparison to a single dose and induction of anxiety after the drug’s chronic and acute administration .
Action Environment
The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity correlates with its cytotoxicity . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH and lipid content in the body.
Biochemical Analysis
Biochemical Properties
N-(2-methoxybenzyl)-2,2-diphenylacetamide has been shown to interact with various enzymes and proteins. It exhibits high binding affinity for 5-HT2A/C serotonin receptors . This interaction influences the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate in the rat frontal cortex, striatum, and nucleus accumbens .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases DA, 5-HT, and glutamate release in all studied brain regions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to 5-HT2A/C serotonin receptors, influencing the release of DA, 5-HT, ACh, and glutamate . This binding interaction can lead to enzyme activation or inhibition and changes in gene expression .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-20-15-9-8-14-19(20)16-23-22(24)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNAUHWJLODSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)


![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B5702069.png)

![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![1-(3-Methylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5702095.png)
![4-fluoro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5702098.png)

![N'-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-N,N-DIMETHYLIMINOFORMAMIDE](/img/structure/B5702102.png)
![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)

